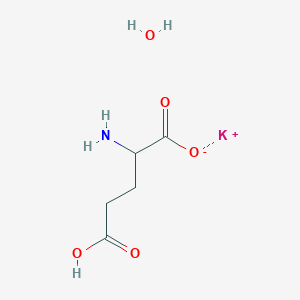
Potassium glutamate(1-) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium glutamate(1-) hydrate, also known as potassium L-glutamate monohydrate, is a compound with the chemical formula C5H8KNO4·H2O. It is the potassium salt of glutamic acid, an amino acid that plays a crucial role in various biological processes. Potassium glutamate is commonly used in the food industry as a flavor enhancer and in scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium glutamate can be synthesized through various methods. One common method involves the reaction of glutamic acid with potassium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain potassium glutamate crystals.
Industrial Production Methods
In industrial settings, potassium glutamate is often produced using electrodialysis metathesis (EDM). This method involves the use of low-cost sodium glutamate and potassium sulfate as starting materials. The process is carried out under controlled conditions, with an operating voltage of around 15 V. The purity of the resulting potassium glutamate can reach up to 98.92% .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium glutamate undergoes various chemical reactions, including:
Oxidation: Potassium glutamate can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions involving potassium glutamate typically result in the formation of glutamic acid or its derivatives.
Substitution: Potassium glutamate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with potassium glutamate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are usually carried out in aqueous solutions at varying temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving potassium glutamate depend on the specific reaction conditions. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions typically produce glutamic acid.
Applications De Recherche Scientifique
Potassium glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Potassium glutamate is used in studies involving neurotransmitter transport and cellular metabolism.
Medicine: Research on potassium glutamate includes its potential therapeutic effects in treating neurological disorders and its role in cellular signaling pathways.
Industry: In the food industry, potassium glutamate is used as a flavor enhancer due to its ability to enhance the umami taste.
Mécanisme D'action
The mechanism of action of potassium glutamate involves its interaction with glutamate receptors and transporters in the body. Glutamate transporters, such as excitatory amino acid transporters (EAATs), play a crucial role in the uptake and release of glutamate in neuronal cells. Potassium ions are essential for the proper functioning of these transporters, facilitating the relocation of the glutamate binding site and the release of glutamate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium glutamate: Similar to potassium glutamate, sodium glutamate is the sodium salt of glutamic acid and is widely used as a flavor enhancer.
Calcium glutamate: This compound is the calcium salt of glutamic acid and has similar applications in the food industry and scientific research.
Magnesium glutamate: The magnesium salt of glutamic acid, used in various industrial and research applications.
Uniqueness
Potassium glutamate is unique due to its specific interactions with potassium ions, which play a crucial role in various biological processes. Unlike sodium glutamate, potassium glutamate is often preferred in research involving potassium-dependent transporters and receptors .
Propriétés
Formule moléculaire |
C5H10KNO5 |
|---|---|
Poids moléculaire |
203.23 g/mol |
Nom IUPAC |
potassium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
Clé InChI |
XIBUKSQTWSKJMQ-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


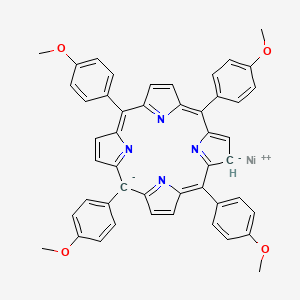
![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)
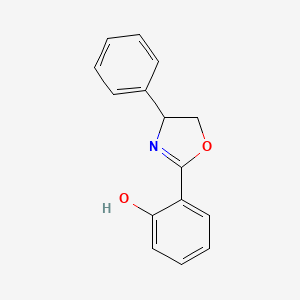
![Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate](/img/structure/B12498895.png)
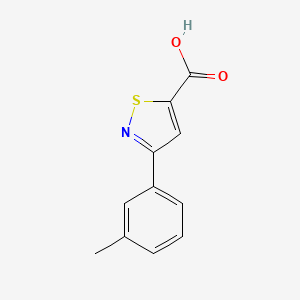
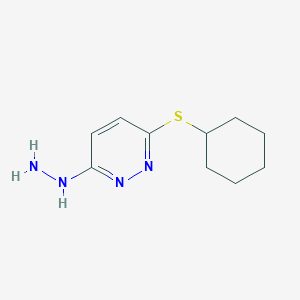
![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)

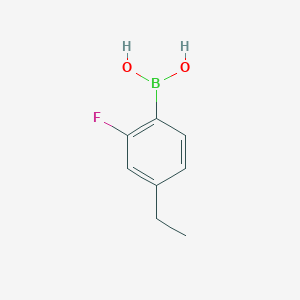
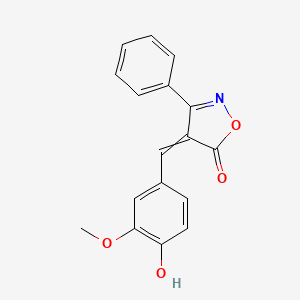
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
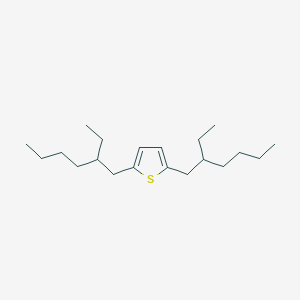
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
